molecular formula C18H25N3O4 B14013070 2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate CAS No. 78800-27-8

2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate

Cat. No.: B14013070
CAS No.: 78800-27-8
M. Wt: 347.4 g/mol
InChI Key: KNDSNVQWVTWREC-UHFFFAOYSA-N
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Description

2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes a diethylaminoethyl group and a 2,5-dioxopyrrolidin-1-yl moiety attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with 2,5-dioxopyrrolidin-1-ylmethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with diethylaminoethyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate is unique due to its specific structural features and versatile applications. Unlike similar compounds, it combines the properties of both diethylaminoethyl and 2,5-dioxopyrrolidin-1-yl groups, making it suitable for a broader range of reactions and applications .

Properties

CAS No.

78800-27-8

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate

InChI

InChI=1S/C18H25N3O4/c1-3-20(4-2)11-12-25-18(24)14-5-7-15(8-6-14)19-13-21-16(22)9-10-17(21)23/h5-8,19H,3-4,9-13H2,1-2H3

InChI Key

KNDSNVQWVTWREC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NCN2C(=O)CCC2=O

Origin of Product

United States

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